molecular formula C3H2ClF5O B12055068 1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane CAS No. 78825-17-9

1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane

Cat. No.: B12055068
CAS No.: 78825-17-9
M. Wt: 186.50 g/mol
InChI Key: JPGQOUSTVILISH-QDNHWIQGSA-N
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Description

1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane is a fluorinated organic compound It is characterized by the presence of chlorine, deuterium, and multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane involves several steps. One common method is the halogen exchange reaction, where a precursor compound containing chlorine is reacted with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of chlorine with fluorine. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

    Addition Reactions: The compound can participate in addition reactions with other molecules, leading to the formation of new compounds with different functional groups.

Scientific Research Applications

1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into target molecules, enhancing their stability and reactivity.

    Biology: The compound is used in labeling studies to track the movement and interaction of molecules within biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, leading to changes in their structure and function. The compound can also participate in hydrogen bonding and van der Waals interactions, further influencing its activity.

Comparison with Similar Compounds

1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane can be compared with other fluorinated compounds such as:

    1,2-dibromo-1-chloro-1,2,2-trifluoroethane: This compound contains bromine atoms instead of deuterium, leading to different reactivity and applications.

    1-chloro-1,1-difluoroethane: This compound has fewer fluorine atoms and lacks deuterium, resulting in different chemical properties and uses.

    Dichlorodifluoroethylene: This compound contains chlorine and fluorine atoms but has a different structural arrangement, affecting its reactivity and applications.

Properties

CAS No.

78825-17-9

Molecular Formula

C3H2ClF5O

Molecular Weight

186.50 g/mol

IUPAC Name

1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane

InChI

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/i1D,2D

InChI Key

JPGQOUSTVILISH-QDNHWIQGSA-N

Isomeric SMILES

[2H]C(C(OC([2H])(F)F)(F)F)(F)Cl

Canonical SMILES

C(C(OC(F)F)(F)F)(F)Cl

Origin of Product

United States

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